1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of chlorobenzyl, fluorophenyl, and methyl groups attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then subjected to a cyclization reaction with hydrazine hydrate and 4-methylacetophenone to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
- 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
These compounds share structural similarities but differ in the specific substituents attached to the pyrazole ring. The presence of different functional groups can significantly impact their chemical properties, reactivity, and potential applications. The unique combination of chlorobenzyl, fluorophenyl, and methyl groups in this compound makes it distinct and potentially more versatile in various research and industrial applications.
Properties
Molecular Formula |
C23H17ClF2N2 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C23H17ClF2N2/c1-15-22(17-4-10-20(25)11-5-17)27-28(14-16-2-8-19(24)9-3-16)23(15)18-6-12-21(26)13-7-18/h2-13H,14H2,1H3 |
InChI Key |
CVJRHYMPYHUTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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